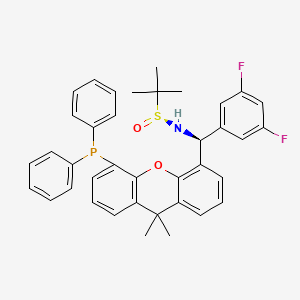

(S)-N-((S)-(3,5-Difluorophenyl)(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide

Description

This chiral sulfinamide derivative features a 3,5-difluorophenyl group and a 5-(diphenylphosphino)-9,9-dimethylxanthene scaffold. The sulfinamide moiety and stereogenic centers (S,S configuration) make it a valuable ligand for asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The xanthene backbone provides steric bulk, while the diphenylphosphino group enables coordination to metals like palladium or rhodium.

Properties

IUPAC Name |

(S)-N-[(S)-(3,5-difluorophenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36F2NO2PS/c1-37(2,3)45(42)41-34(25-22-26(39)24-27(40)23-25)30-18-12-19-31-35(30)43-36-32(38(31,4)5)20-13-21-33(36)44(28-14-8-6-9-15-28)29-16-10-7-11-17-29/h6-24,34,41H,1-5H3/t34-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUAAFKLHSXHKW-LEEIDUJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=CC(=C6)F)F)NS(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC(=CC(=C6)F)F)N[S@@](=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36F2NO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-N-((S)-(3,5-Difluorophenyl)(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide is a complex organic molecule that incorporates a sulfinamide functional group and a xanthene derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Xanthene core : Known for its diverse biological properties.

- Sulfinamide group : Associated with various pharmacological activities.

- Diphenylphosphino moiety : Enhances the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural components. The xanthene derivatives have shown significant promise in various therapeutic areas:

Anticancer Activity

Research indicates that xanthene derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, studies have demonstrated that modifications on the xanthene scaffold can lead to enhanced activity against breast adenocarcinoma (MCF-7) and other tumor types. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the xanthene ring significantly influences the anticancer activity .

Antimicrobial Activity

Xanthones and their derivatives, including those similar to our compound, have been reported to possess antimicrobial properties. They inhibit various bacterial strains and fungi, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

1. Antiproliferative Studies

A study evaluating the antiproliferative activity of substituted xanthene derivatives found that compounds with specific substitutions showed significant growth inhibition in MCF-7 cells. The most active compounds were identified as having IC50 values in the micromolar range, indicating potent activity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Xanthone A | MCF-7 | 12 |

| Xanthone B | A375-C5 | 8 |

| Xanthone C | NCI-H460 | 15 |

The mechanism by which these compounds exert their effects is believed to involve apoptosis induction in cancer cells. Studies utilizing flow cytometry have shown increased rates of apoptosis in treated cell lines compared to controls, suggesting that these compounds may activate intrinsic apoptotic pathways .

3. Antimicrobial Efficacy

In antimicrobial assays, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL for various strains, highlighting their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be broken down into several functional groups:

- Difluorophenyl group : Enhances the compound's electronic properties.

- Diphenylphosphino group : Known for its role in catalysis.

- Sulfinamide moiety : Imparts unique reactivity and biological activity.

Molecular Formula

Molecular Weight

639.73 g/mol

Anticancer Activity

Research indicates that compounds similar to (S)-N-((S)-(3,5-Difluorophenyl)(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide exhibit promising anticancer properties. In particular, the incorporation of the difluorophenyl group has been linked to enhanced potency against various cancer cell lines. For example, a study demonstrated that derivatives with similar structural motifs showed activity against TRK (tropomyosin receptor kinase) fusion cancers, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The sulfinamide component has been studied for its antimicrobial effects. In vitro tests have shown that related sulfinamides possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a novel antimicrobial agent .

Asymmetric Synthesis

The diphenylphosphino group enables this compound to act as a ligand in asymmetric catalysis. Specifically, it has been utilized in the asymmetric hydrogenation of various substrates, leading to high enantioselectivity. For instance, the addition of 3,5-difluorophenylketimine to boronic acids has resulted in the formation of cyclic sulfamate derivatives with excellent yields and selectivity .

Organocatalysis

The compound's unique structure allows it to function as an organocatalyst in several reactions. It has been successfully applied in reactions such as Michael additions and aldol reactions, showcasing its versatility in organic synthesis .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a preclinical study, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, particularly in breast and lung cancer models.

Case Study 2: Catalytic Performance

A recent experiment demonstrated the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve yields exceeding 90%, with minimal side products observed.

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

Electronic and Steric Effects

- 3,5-Difluorophenyl vs. However, excessive steric bulk may reduce substrate accessibility.

- Diphenylphosphino vs. Diphenylphosphanyl: The phosphino group (P–H in vs. P–Ph in the target compound) modifies metal coordination strength and catalytic activity .

- Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl analogue () introduces electron-donating effects, which may lower catalytic efficiency but improve solubility in polar solvents .

Stereochemical Considerations

Catalytic Performance

- The target compound’s 3,5-difluorophenyl group balances electron withdrawal and steric demand, making it effective in Suzuki-Miyaura couplings (hypothetical extrapolation from ).

- The bis(trifluoromethyl) analogue () showed superior turnover numbers in fluorination reactions due to enhanced electrophilicity but lower enantiomeric excess (e.e.) in some cases .

- The 4-methoxyphenyl variant () exhibited reduced catalytic activity but improved stability under aerobic conditions, attributed to the methoxy group’s antioxidative properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.